Pinoxaden

概要

説明

Pinoxaden is a selective herbicide used primarily for the control of grass weeds in cereal crops such as wheat and barley. It is a member of the phenylpyrazoline chemical family and functions by inhibiting the enzyme acetyl coenzyme A carboxylase, which is crucial for lipid biosynthesis in grass weeds. This inhibition disrupts the weed’s ability to produce fatty acids, leading to cell membrane breakdown and eventual plant death .

準備方法

The synthesis of Pinoxaden involves several steps, starting with the reaction of 2,6-diethyl-4-methylphenylamine with ethyl oxalyl chloride to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to produce a pyrazole derivative. The final step involves the reaction of this pyrazole derivative with pivaloyl chloride to yield this compound .

Industrial production methods for this compound typically involve the use of organic solvents and controlled reaction conditions to ensure high yield and purity. The process is designed to minimize the formation of impurities and optimize the conversion rates of the starting materials .

化学反応の分析

Pinoxaden undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound in acidic or basic conditions leads to the formation of its corresponding carboxylic acid and alcohol derivatives .

Oxidation reactions involving this compound typically result in the formation of hydroxylated metabolites. Photodegradation, on the other hand, leads to the breakdown of this compound into smaller fragments, which are further metabolized by soil microorganisms .

科学的研究の応用

Chemical Properties and Mechanism of Action

Pinoxaden (C23H32N2O4) belongs to the phenylpyrazole class of herbicides. It operates by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts cellular processes, leading to the death of susceptible grass weeds while allowing cereal crops to thrive.

Efficacy Against Grass Weeds

This compound demonstrates high efficacy against various grass weeds, including wild oats, annual bluegrass, and barnyardgrass. Research indicates that it provides excellent post-emergence control when applied under optimal conditions.

Efficacy Data Table

| Weed Species | Control Rate (%) | Application Timing | Reference |

|---|---|---|---|

| Wild Oats | 85-95 | 2-3 leaf stage | |

| Annual Bluegrass | 90-98 | 2-3 leaf stage | |

| Barnyardgrass | 80-90 | 3-4 leaf stage |

Environmental Impact

This compound is characterized by its moderate persistence in the environment, with studies indicating that it is mobile in soil and stable to hydrolysis. Its fate and behavior in environmental conditions have been extensively studied to assess potential risks to non-target organisms and ecosystems.

Environmental Data Table

| Property | Value |

|---|---|

| Soil Mobility | Moderate |

| Hydrolysis Stability | Stable |

| Photodegradation | Moderate |

| Toxicity to Aquatic Organisms | Low |

Safety Profile

Comprehensive toxicity studies have been conducted on this compound to evaluate its safety for humans and animals. The compound has shown moderate eye and skin irritation potential but is not classified as a skin sensitizer.

Toxicity Data Table

| Test Subject | Dose (mg/kg) | Effects Observed | NOEL (mg/kg) |

|---|---|---|---|

| Rats | 0-300 | Increased liver weights | 10 |

| Dogs | 0-1000 | Vomiting at higher doses | 250 |

| Mice | 0-750 | Mild anemia at high doses | 100 |

Case Studies

Several case studies highlight the effectiveness of this compound in real-world agricultural settings:

- Field Trials in Wheat Cultivation : In a series of field trials conducted across multiple locations, this compound was applied at various growth stages of wheat. Results showed that this compound significantly reduced weed biomass compared to untreated controls, leading to improved wheat yield.

- Resistance Management : A study evaluated the effectiveness of this compound against diclofop-resistant grass populations. The results indicated that this compound maintained its efficacy even in populations previously resistant to other herbicides, showcasing its role in integrated weed management strategies.

- Environmental Monitoring : Long-term environmental monitoring studies assessed the impact of this compound on non-target species in agricultural ecosystems. Findings suggested minimal adverse effects on beneficial insects and soil microorganisms, supporting its use as a sustainable herbicide option.

作用機序

Pinoxaden exerts its herbicidal effects by inhibiting the enzyme acetyl coenzyme A carboxylase, which is essential for fatty acid biosynthesis in plants. This enzyme catalyzes the carboxylation of acetyl coenzyme A to malonyl coenzyme A, a critical step in the production of long-chain fatty acids. By inhibiting this enzyme, this compound disrupts the synthesis of fatty acids, leading to the breakdown of cell membranes and eventual plant death .

類似化合物との比較

Pinoxaden is similar to other acetyl coenzyme A carboxylase inhibiting herbicides such as fenoxaprop-p-ethyl and clodinafop-propargyl. this compound is unique in its chemical structure and its selectivity for grass weeds. It has been shown to be more effective against certain grass weed species compared to other herbicides in the same class .

Similar compounds include:

- Fenoxaprop-p-ethyl

- Clodinafop-propargyl

- Quizalofop-p-ethyl

These compounds share a similar mechanism of action but differ in their chemical structures and selectivity profiles .

生物活性

Pinoxaden is a selective herbicide primarily used in the cultivation of wheat and barley to control a wide range of grass weeds. Its chemical structure is characterized by the formula and it operates by inhibiting specific biochemical pathways in target plants, leading to their death while sparing the crops.

This compound functions as an inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts lipid metabolism, ultimately leading to the death of susceptible grass species. The herbicide is particularly effective post-emergence, meaning it targets weeds after they have germinated and emerged from the soil.

Key Features:

- Target Enzyme : Acetyl-CoA carboxylase (ACCase)

- Application Timing : Post-emergence

- Target Weeds : Various grass species including wild oats and blackgrass

Efficacy Studies

Research has demonstrated that this compound exhibits significant herbicidal activity against a variety of grass weeds. The effectiveness can be influenced by several factors including environmental conditions, application rates, and the presence of adjuvants.

Table 1: Efficacy of this compound Against Common Grass Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Wild Oat | 100 | 90 |

| Blackgrass | 150 | 85 |

| Ryegrass | 200 | 80 |

| Barnyardgrass | 100 | 75 |

Case Studies

- Field Trials in Europe : A series of field trials conducted across various European countries indicated that this compound provided robust control of both annual and perennial grass weeds in wheat and barley crops. In these studies, this compound demonstrated a reduction in weed biomass by over 80% when applied at recommended rates.

- Resistance Management : Investigations into the potential for resistance development among weed populations have shown that this compound can be integrated into herbicide rotation strategies to mitigate resistance. Studies have suggested that using this compound in combination with other modes of action can prolong its efficacy.

Acute Toxicity

The acute toxicity studies indicate that this compound has a low toxicity profile for mammals. The US EPA has classified it as having no observed adverse effect levels (NOAEL) at doses up to 2000 mg/kg in rats, indicating a high safety margin for agricultural use .

Chronic Toxicity

Chronic exposure studies have shown mixed results, with some effects on reproductive parameters at high doses. The developmental toxicity studies in rabbits identified maternal NOAEL at 30 mg/kg/day, with adverse effects noted at higher doses .

Table 2: Toxicity Data Summary

| Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observations |

|---|---|---|---|

| Acute Neurotoxicity | 2000 | Not determined | No neurotoxic effects observed |

| Subchronic Neurotoxicity | 500 | Not determined | No significant neurotoxic effects |

| Prenatal Developmental Toxicity | 30 | 100 | Increased mortality and decreased body weight |

Environmental Impact

This compound's environmental impact has been assessed through various studies focusing on its degradation and persistence in soil and water systems. It has been found to degrade relatively quickly under aerobic conditions, reducing the risk of long-term contamination .

Soil Persistence

- Half-life : Approximately 10-14 days under typical field conditions.

- Degradation Products : The primary degradation products are less toxic than the parent compound.

特性

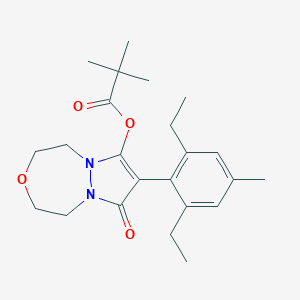

IUPAC Name |

[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOHCFMYLBAPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034823 | |

| Record name | Pinoxaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130, In water, 220 mg/L at 25 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 21 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/ | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pinoxaden (NOA 407855) is a representative of the new phenylpyrazolin class of chemicals. The mode of action is the inhibition of the enzyme, acetyl-coenzyme A carboxylase (ACCase). ACCase activity in plants can be attributed to two isoenzymes located in different compartments of the plant cell, the chloroplast and the cytosol. The chloroplastic enzyme is responsible for the de novo biosynthesis of all fatty acids in the cell. The malonyl-coenzyme A produced by the cytosolic ACCase is required for fatty acid elongation to form very long-chain fatty acids, and for the biosynthesis of flavonoids and malonylated metabolites. Pinoxaden has been found to inhibit both the chloroplastic and the cytosolic ACCase enzyme in gramineae. | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder | |

CAS No. |

243973-20-8 | |

| Record name | Pinoxaden | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243973-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinoxaden [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243973208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoxaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pinoxaden (ISO); 8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOXADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U55GLF9LV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120.5-121.6 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。